![molecular formula C22H20ClN3O2S3 B2800218 2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile CAS No. 625368-12-9](/img/structure/B2800218.png)

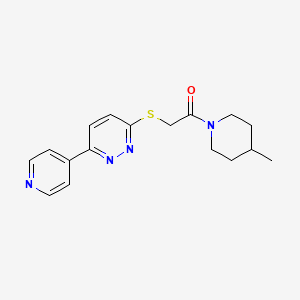

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

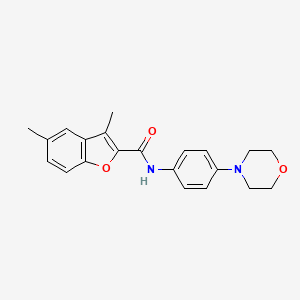

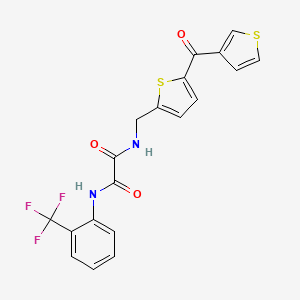

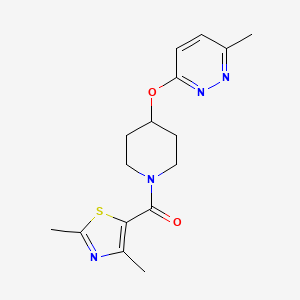

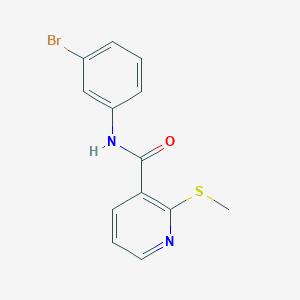

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s challenging to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the sulfonylethylsulfanyl group could participate in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

The compound of interest is part of a broader class of chemicals known for their complex heterocyclic structures, which are significant in the development of new pharmaceuticals and materials. Research in this area often focuses on synthesizing new derivatives and studying their reactivity to discover novel applications.

Facile Synthesis of Heterocyclic Derivatives : A study by Azab and Rady (2012) described the synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety, demonstrating the versatility of similar compounds in creating a variety of functionalized chromenes, which are valuable in medicinal chemistry and material science Azab & Rady, 2012.

Development of Fused Pyridine Derivatives : Al-Issa (2012) reported on the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the methods to generate complex structures that could serve as key intermediates in the synthesis of pharmacologically active compounds Al-Issa, 2012.

Synthesis of Naphthyridine and Annulated Pyridine Derivatives : El-Adasy, Khames, and Gad-Elkareem (2013) explored the synthesis of new [1,8]naphthyridine, pyrido[2,3-d]-pyrimidine, and other annulated pyridine derivatives, providing insights into the construction of complex heterocyclic frameworks that are often found in bioactive molecules El-Adasy et al., 2013.

Palladium-Catalyzed Synthesis : Kumar, Asthana, and Singh (2017) discussed a Pd-catalyzed one-pot synthesis approach for benzo[b][1,6]naphthyridines, showing the efficiency of modern catalytic methods in constructing complex heterocyclic systems, which could be applicable to the synthesis of the compound Kumar et al., 2017.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S3/c1-26-8-6-20-19(13-26)21(15-7-9-29-14-15)18(12-24)22(25-20)30-10-11-31(27,28)17-4-2-16(23)3-5-17/h2-5,7,9,14H,6,8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZFZCYJJZHQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)SCCS(=O)(=O)C3=CC=C(C=C3)Cl)C#N)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)

![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)

![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)

![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)